11-(Methylsulfanyl)undec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Methylsulfanyl)undec-1-ene is an organic compound characterized by the presence of a methylsulfanyl group attached to an undec-1-ene chain. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the methylsulfanyl group introduces unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Methylsulfanyl)undec-1-ene typically involves the alkylation of undec-1-ene with a methylsulfanyl group. One common method is the reaction of undec-1-ene with methylthiol in the presence of a suitable catalyst, such as a Lewis acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 11-(Methylsulfanyl)undec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
11-(Methylsulfanyl)undec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 11-(Methylsulfanyl)undec-1-ene is primarily based on its ability to interact with biological molecules through its methylsulfanyl group. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound may target specific enzymes or proteins, inhibiting their function and thereby exerting its biological effects.
Comparison with Similar Compounds
Undec-1-ene: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
1-Undecene: Another alkene with a similar carbon chain length but without the sulfur-containing group.
Spiro[5.5]undecane derivatives: Compounds with similar carbon skeletons but different functional groups.
Uniqueness: 11-(Methylsulfanyl)undec-1-ene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar alkenes.
Properties
CAS No. |
67232-66-0 |
---|---|
Molecular Formula |
C12H24S |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
11-methylsulfanylundec-1-ene |
InChI |
InChI=1S/C12H24S/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3H,1,4-12H2,2H3 |
InChI Key |
XVFDQJLNWOMGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.